1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide
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Overview
Description
1-(6-Phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a phenoxypyrimidinyl group, a trifluoromethylbenzyl moiety, and a piperidinecarboxamide framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the phenoxypyrimidinyl core This can be achieved through the reaction of phenol with a suitable pyrimidinyl derivative under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl halides or amines.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(6-Phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
4-((6-Phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide
1-(6-Phenoxy-4-pyrimidinyl)-N-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide
Uniqueness: 1-(6-Phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct molecular structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)20-9-5-4-6-18(20)15-28-23(32)17-10-12-31(13-11-17)21-14-22(30-16-29-21)33-19-7-2-1-3-8-19/h1-9,14,16-17H,10-13,15H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGYUMGERUUQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2C(F)(F)F)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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